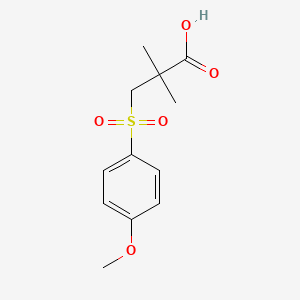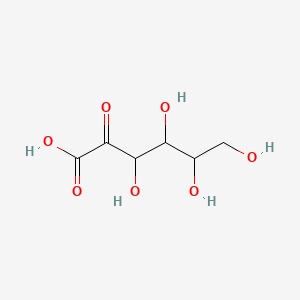
3-Fluoro-2-phenylpyridine-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-2-phenylpyridine-4-methanol is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. These compounds have reduced basicity and are generally less reactive than their chlorinated and brominated analogues .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-phenylpyridine-4-methanol can be achieved through various methods. One common approach involves the nucleophilic substitution of a suitable precursor with a fluorinating agent. For example, the reaction of 3-bromo-2-phenylpyridine with a fluorinating agent such as Selectfluor® can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of high-yield methods and efficient fluorinating reagents. The use of Selectfluor® and other similar reagents has been applied in the synthesis of compounds with herbicidal activity . The process typically involves the reaction of the precursor compound with the fluorinating agent under controlled conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
3-Fluoro-2-phenylpyridine-4-methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The aromatic ring can undergo reduction reactions under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the reduced aromatic ring.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
科学研究应用
3-Fluoro-2-phenylpyridine-4-methanol has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Used in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 3-Fluoro-2-phenylpyridine-4-methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain biological targets, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Fluoro-3-phenylpyridine: Similar in structure but lacks the hydroxyl group.
3-Fluoro-4-aminopyridine: Contains an amino group instead of the phenyl group.
2-Fluoro-4-methylpyridine: Contains a methyl group instead of the phenyl group.
Uniqueness
3-Fluoro-2-phenylpyridine-4-methanol is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct physical, chemical, and biological properties. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C12H10FNO |
|---|---|
分子量 |
203.21 g/mol |
IUPAC 名称 |
(3-fluoro-2-phenylpyridin-4-yl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-10(8-15)6-7-14-12(11)9-4-2-1-3-5-9/h1-7,15H,8H2 |
InChI 键 |
OIMDJQSABUQXOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC=CC(=C2F)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)

![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)

![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)




![Ethanone, 1-[3-(2-fluoroethoxy)phenyl]-](/img/structure/B12072509.png)
